molecular formula C18H19F3N4O2 B2719356 5-Ethyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2380169-12-8

5-Ethyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B2719356
CAS No.: 2380169-12-8
M. Wt: 380.371
InChI Key: RNXZCNJJOJSVDG-UHFFFAOYSA-N
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Description

5-Ethyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine: is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and a pyridine ring, each substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the individual ring systems, followed by their functionalization and subsequent coupling to form the final compound. Common reagents used in these steps include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to maximize yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a dihydropyridine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydropyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Studies could focus on its interactions with various biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, 5-Ethyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine could be explored for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique functional groups may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • [4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
  • [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[6-(difluoromethyl)pyridin-3-yl]methanone

Uniqueness

The uniqueness of 5-Ethyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it a valuable subject for further research.

Properties

IUPAC Name

[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-2-12-9-23-17(24-10-12)27-14-5-7-25(8-6-14)16(26)13-3-4-15(22-11-13)18(19,20)21/h3-4,9-11,14H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXZCNJJOJSVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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